Glycine ethyl ester hydrochloride (CAS 623-33-6) is a foundational C-terminally protected amino acid building block widely procured for peptide synthesis, pharmaceutical manufacturing, and multicomponent organic reactions. By masking the carboxylic acid as an ethyl ester and protonating the primary amine as a hydrochloride salt, this compound overcomes the inherent processability limitations of free amino acids . It presents as a highly stable, free-flowing crystalline powder that readily dissolves in polar organic solvents and water, making it a highly reliable precursor for controlled chain elongation and complex active pharmaceutical ingredient (API) formulation [1].
Substituting glycine ethyl ester hydrochloride with free glycine, the free base ester, or alternative ester salts introduces severe workflow failures. Free glycine is zwitterionic, rendering it virtually insoluble in the organic solvents required for standard peptide coupling . Attempting to use the free base of glycine ethyl ester results in rapid, spontaneous intermolecular condensation into 2,5-diketopiperazine, destroying the reagent before it can be utilized[1]. Furthermore, substituting with glycine tert-butyl ester hydrochloride forces the use of harsh acidic deprotection, which can degrade acid-sensitive moieties, whereas the ethyl ester allows for mild alkaline saponification [2].
The free base form of glycine ethyl ester is highly nucleophilic and spontaneously undergoes intermolecular aminolysis to form 2,5-diketopiperazine, making it unviable for commercial storage or transport. Conversion to the hydrochloride salt protonates the amine, completely inhibiting this nucleophilic attack[1]. While the free base degrades rapidly at room temperature, glycine ethyl ester hydrochloride maintains >98% purity indefinitely under standard dry storage conditions (melting point 146-151°C)[2].
| Evidence Dimension | Shelf stability and self-condensation resistance |
| Target Compound Data | >98% purity maintained indefinitely; no diketopiperazine formation |
| Comparator Or Baseline | Glycine ethyl ester free base (Rapidly polymerizes/condenses to 2,5-diketopiperazine at room temperature) |
| Quantified Difference | Complete arrest of spontaneous cyclization in the HCl salt vs. rapid degradation in the free base |
| Conditions | Room temperature storage in dry conditions |
Procurement must specify the hydrochloride salt to ensure the material remains a viable monomer rather than arriving as a degraded cyclic dimer.
Free glycine exists as a zwitterion with an isoelectric point of approximately 6.0, making it highly soluble in water but completely insoluble in organic solvents like ethanol or ether. Esterification combined with the hydrochloride salt format fundamentally transforms this solubility profile. Glycine ethyl ester hydrochloride is highly soluble in polar organic solvents such as ethanol and N,N-Dimethylformamide (DMF), achieving concentrations critical for homogeneous organic-phase coupling reactions .
| Evidence Dimension | Solubility in polar organic solvents (ethanol/DMF) |
| Target Compound Data | Highly soluble (e.g., >100 mg/mL in aqueous/polar organic systems) |
| Comparator Or Baseline | Free glycine (Insoluble in ether and standard organic solvents) |
| Quantified Difference | Transition from insoluble zwitterion to highly processable organic-soluble salt |
| Conditions | Standard solvent preparation at 20-25°C |
High organic solubility is a mandatory prerequisite for integration into standard solution-phase peptide synthesis and multicomponent organic reactions.
The choice of ester protecting group dictates the downstream cleavage conditions. Glycine ethyl ester exhibits a pH-dependent hydrolysis profile, remaining highly stable in acidic to neutral environments (pH < 7) but undergoing clean cleavage via mild alkaline saponification at pH > 9 (e.g., using LiOH or NaOH)[1]. This contrasts sharply with glycine tert-butyl ester hydrochloride, which requires strong acids like trifluoroacetic acid (TFA) for deprotection. Additionally, the ethyl ester is generally less prone to unwanted transesterification during intermediate steps than the methyl ester counterpart [2].
| Evidence Dimension | Deprotection conditions and hydrolytic stability |
| Target Compound Data | Cleaved via mild alkaline hydrolysis (saponification); stable at pH < 7 |
| Comparator Or Baseline | Glycine tert-butyl ester HCl (Requires strong acid / TFA for cleavage) |
| Quantified Difference | Enables orthogonal deprotection strategies without exposing the synthesized backbone to strong acids |
| Conditions | Downstream peptide or API deprotection workflows |
Buyers synthesizing acid-sensitive APIs or complex peptides must procure the ethyl ester to ensure the final deprotection step does not destroy the target molecule.
Because it prevents spontaneous diketopiperazine formation and provides high solubility in DMF and ethanol, this compound is a standard C-terminally protected glycine building block for step-wise solution-phase peptide chain elongation[1].
The compound is heavily utilized as an amine donor in multicomponent reactions. Upon in situ neutralization with a mild base, it participates in the reaction while providing a lipophilic ethyl ester handle that facilitates product isolation and purification .
The orthogonal deprotection profile of the ethyl ester (stable in acid, cleaved by mild base) makes it a highly compatible precursor for synthesizing complex APIs, including anti-inflammatory agents and enzyme inhibitors, where harsh acidic deprotection would degrade the molecule [2].
Corrosive